molecular formula C8H8Cl2N2O B11886220 1-(2,5-Dichlorophenyl)-3-methylurea CAS No. 39718-21-3

1-(2,5-Dichlorophenyl)-3-methylurea

Cat. No.: B11886220
CAS No.: 39718-21-3
M. Wt: 219.06 g/mol
InChI Key: TXDPKYYUDFWYIN-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-methylurea is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-3-methylurea can be synthesized through the reaction of 2,5-dichloroaniline with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2,5-Dichloroaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while substitution reactions can produce various substituted phenylurea compounds.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-methylurea has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic effects.

    Medicine: Explored for its potential therapeutic properties, although further research is needed to establish its efficacy and safety.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but the presence of the dichlorophenyl group suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

    5-(2,5-Dichlorophenyl)-2-furoic acid: Explored for its various biological activities.

Uniqueness: 1-(2,5-Dichlorophenyl)-3-methylurea is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dichlorophenyl group and methylurea moiety contribute to its versatility in chemical synthesis and biological research.

Properties

CAS No.

39718-21-3

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-methylurea

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H2,11,12,13)

InChI Key

TXDPKYYUDFWYIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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